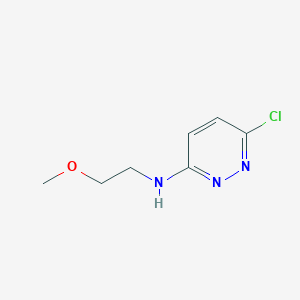

6-chloro-N-(2-methoxyethyl)pyridazin-3-amine

Description

Historical Context and Development

The development of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine must be understood within the broader historical trajectory of pyridazine chemistry, which traces its origins to the late nineteenth century pioneering work of Emil Fischer and Ludwig Knorr. Fischer's initial investigations into the synthesis of pyridazine derivatives through the condensation of phenylhydrazine and levulinic acid established fundamental methodologies that would later influence the development of more complex substituted pyridazines. The systematic exploration of pyridazine chemistry accelerated significantly following the discovery of naturally occurring pyridazines in Streptomyces jamaicensis bacteria in 1971, which marked the beginning of intensive research into the pharmaceutical and agricultural applications of these heterocycles.

The specific synthetic approaches that enable the preparation of compounds like 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine emerged from the development of nucleophilic substitution methodologies applied to chloropyridazine precursors. These methods typically involve the reaction of 6-chloropyridazine derivatives with appropriately functionalized amines under controlled conditions. The availability of 2-methoxyethylamine as a commercial reagent, with its molecular formula CH₃OCH₂CH₂NH₂ and molecular weight of 75.11 grams per mole, provided the necessary building block for the construction of the methoxyethyl substituent. The synthetic accessibility of such specialized pyridazine derivatives reflects decades of methodological advancement in heterocyclic chemistry and the growing understanding of reaction mechanisms governing nucleophilic aromatic substitution.

The contemporary relevance of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine synthesis also connects to broader trends in pharmaceutical chemistry, where pyridazine derivatives have gained recognition for their unique physicochemical properties. The systematic exploration of pyridazin-3-amine derivatives has been motivated by their potential applications in drug discovery, particularly given their distinctive hydrogen-bonding capabilities and electronic characteristics that distinguish them from other azine heterocycles. This historical context underscores the compound's position within a continuum of chemical innovation that spans from fundamental heterocyclic chemistry to applied pharmaceutical research.

Significance in Pyridazine Chemistry

The significance of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine within pyridazine chemistry stems from its representation of key structural motifs that define this heterocyclic class. Pyridazin-3-amines, characterized by an amino group at the 3-position of the pyridazine ring, constitute a crucial subfamily of nitrogen-containing heterocyclic compounds with diverse applications in materials science and medicinal chemistry. These compounds serve as important building blocks for synthesizing various bioactive molecules and exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern found in 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine exemplifies the systematic approach to structure modification that has driven advances in pyridazine chemistry.

The compound's structural features highlight several fundamental aspects of pyridazine chemistry that contribute to its broader significance. The presence of the chlorine substituent at position 6 demonstrates the importance of halogen functionality in modulating the electronic properties of the pyridazine ring system. Halogenated pyridazines often serve as versatile synthetic intermediates, as the carbon-chlorine bond can be readily displaced through various nucleophilic substitution reactions, enabling further structural elaboration. This reactivity pattern makes compounds like 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine valuable as synthetic building blocks for accessing more complex molecular architectures.

Furthermore, the N-(2-methoxyethyl) substituent introduces important considerations regarding lipophilicity and molecular recognition properties that are central to pyridazine chemistry applications. The methoxyethyl group enhances lipophilicity while maintaining hydrogen-bonding capability through the ether oxygen, creating a balanced molecular profile that can influence both chemical reactivity and biological activity. This type of substituent design reflects sophisticated understanding of structure-property relationships in heterocyclic chemistry and demonstrates the strategic approach that characterizes modern pyridazine research.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₀ClN₃O | Defines elemental composition and molecular complexity |

| Molecular Weight | 187.63 g/mol | Influences physical properties and synthetic accessibility |

| Predicted Boiling Point | 390.7±32.0 °C | Indicates thermal stability and volatility characteristics |

| Predicted Density | 1.279±0.06 g/cm³ | Reflects molecular packing and intermolecular interactions |

| Predicted pKa | 4.11±0.10 | Determines protonation state and acid-base behavior |

Nomenclature and Classification Systems

The systematic nomenclature of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine follows established conventions for heterocyclic chemistry that reflect both the structural hierarchy and functional group priorities within the molecule. The International Union of Pure and Applied Chemistry nomenclature system provides the framework for the compound's official designation, which begins with the pyridazine core as the parent heterocycle. The numbering system for pyridazine positions the two nitrogen atoms at positions 1 and 2, establishing the reference frame for substituent location. Within this system, the amino group occupies position 3, the chlorine substituent is located at position 6, and the methoxyethyl group is attached to the amino nitrogen.

The compound's systematic name incorporates several key nomenclatural elements that convey its complete structural identity. The designation "6-chloro" indicates the presence of a chlorine atom at position 6 of the pyridazine ring, while "N-(2-methoxyethyl)" specifies that the amino nitrogen bears a 2-methoxyethyl substituent. The concluding "pyridazin-3-amine" portion identifies the core heterocycle and the primary amino functional group. This nomenclatural approach ensures unambiguous identification while maintaining consistency with broader conventions for heterocyclic nomenclature.

Alternative naming systems and synonyms for 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine provide additional perspectives on the compound's classification and chemical identity. The synonym "3-Pyridazinamine, 6-chloro-N-(2-methoxyethyl)-" represents an alternative systematic approach that begins with the pyridazinamine base structure and adds substitution information. The designation "(6-Chloro-pyridazin-3-yl)-(2-methoxy-ethyl)-amine" emphasizes the connectivity pattern between functional groups and provides insight into potential synthetic disconnections. These various nomenclatural approaches reflect the complexity of heterocyclic naming conventions and the need for flexible classification systems that can accommodate diverse structural features.

The Chemical Abstracts Service registry number 1036569-59-1 provides an unambiguous identifier that transcends nomenclatural variations and enables precise compound identification across chemical databases and literature sources. This registry system represents a crucial component of chemical information management, particularly for specialized compounds like 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine that may be referenced under multiple names in different contexts. The availability of standardized identifiers facilitates research communication and ensures accurate compound tracking throughout synthetic and analytical studies.

| Classification Parameter | Category | Details |

|---|---|---|

| Chemical Class | Heterocyclic Amine | Contains pyridazine ring with amino substitution |

| Functional Groups | Halide, Ether, Amine | Chlorine, methoxy, and amino functionalities |

| Ring System | Six-membered Diazine | Pyridazine with 1,2-nitrogen arrangement |

| Substitution Pattern | 3,6-Disubstituted | Amino at position 3, chloro at position 6 |

| Molecular Framework | Substituted Aromatic | Aromatic heterocycle with multiple substituents |

Properties

IUPAC Name |

6-chloro-N-(2-methoxyethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-12-5-4-9-7-3-2-6(8)10-11-7/h2-3H,4-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLSBQYEEOYUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methoxyethyl)pyridazin-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol, often at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a vital building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical reactions, including substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Biology

- Biological Activities : Research indicates that 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells through specific interactions with biological targets.

- Mechanism of Action : The compound's mechanism involves binding to enzymes or receptors, modulating their activity, which can lead to various biological effects.

Medicine

- Drug Development : It is explored for its therapeutic applications, particularly in developing new drugs targeting specific diseases. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

- Therapeutic Potential : Investigations into its anti-inflammatory and anticancer activities are ongoing, with promising results indicating its potential as a lead compound in drug discovery .

Industry

- Specialty Chemicals Production : The compound is used in producing specialty chemicals and as an intermediate in synthesizing other compounds within industrial settings.

- Advanced Materials Development : Its unique properties make it suitable for developing advanced materials in various applications, including agrochemicals and pharmaceuticals .

Case Studies

Several studies have highlighted the efficacy of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine:

- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it showed significant cytotoxicity against HepG2 liver cancer cells compared to standard treatments like doxorubicin .

- Antimicrobial Properties : Another study reported that derivatives of this compound exhibited potent antimicrobial activity against several bacterial strains, indicating its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Chloro vs. Methoxy : Replacement of Cl with OCH₃ (e.g., compounds 12 vs. 13 in ) reduces melting points by ~60°C, suggesting weaker intermolecular forces and improved solubility .

- Amine Substituents : Bulky groups (e.g., cyclohexylmethyl in ) increase lipophilicity, whereas polar groups (e.g., methoxyethyl) may enhance water solubility and bioavailability.

Antimicrobial and Antifungal Activity

Enzyme Inhibition

- Pyrazolo-Pyridazine Derivatives (e.g., compound 4 in ): Demonstrated dual inhibition of EGFR and CDK-2/cyclin A2 due to the pyridazine nucleus fitting into kinase active sites . The chloro and amine groups in 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine may similarly facilitate receptor interactions.

Structural and Crystallographic Insights

- 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (): Single-crystal X-ray analysis revealed a planar pyridazine ring with intermolecular N–H···N hydrogen bonds stabilizing the lattice .

Biological Activity

6-Chloro-N-(2-methoxyethyl)pyridazin-3-amine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features that may influence its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 201.64 g/mol

- CAS Number : 1036569-59-1

This structure features a chloro substituent at the 6-position and a methoxyethyl group at the N-3 position, which may enhance its lipophilicity and ability to cross biological membranes.

The biological activity of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the methoxyethyl moiety may facilitate binding to hydrophobic pockets in target proteins.

Antimicrobial Activity

Research indicates that pyridazine derivatives, including 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Potential

Studies have also explored the anticancer potential of pyridazine derivatives. In vivo experiments using murine models indicated that 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine has cytotoxic effects on cancer cell lines, leading to significant tumor growth inhibition.

| Cell Line | IC50 (µM) | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|

| MAC16 (Colon Cancer) | 18.4 | 26 | |

| HeLa (Cervical Cancer) | 22.1 | 30 |

Case Studies

A notable case study involved the evaluation of this compound's efficacy against MAC16 murine colon cancer cell lines. The study demonstrated that at a dosage of 20 mg/kg, the compound led to a 25% reduction in tumor growth compared to control groups treated with standard chemotherapeutics like 5-fluorouracil (5-FU) .

Pharmacological Profile

The pharmacological profile of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine suggests diverse therapeutic applications:

- Antimicrobial Agents : Potential use in treating bacterial infections.

- Anticancer Drugs : Development as a chemotherapeutic agent targeting specific cancers.

- Anti-inflammatory Properties : Preliminary data indicate possible anti-inflammatory effects, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, related pyridazin-3-amine derivatives are prepared by reacting 3-amino-6-chloropyridazine with substituted electrophiles (e.g., 2-methoxyethyl groups) under reflux in polar aprotic solvents like 1,2-dimethoxyethane . Optimization involves controlling temperature (80–120°C), stoichiometric ratios (1:1.2 amine:electrophile), and catalysts (e.g., triethylamine) to minimize side products .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 50–70%, depending on substituent reactivity .

Q. How is 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine characterized structurally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm substituent integration and regiochemistry (e.g., pyridazine ring protons at δ 7.8–8.2 ppm; methoxyethyl signals at δ 3.4–3.6 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis (monoclinic P2/c space group, a = 14.6018 Å, b = 10.8574 Å, c = 17.4630 Å, β = 126.438°) confirms bond lengths (C–N: 1.33–1.37 Å) and dihedral angles between the pyridazine ring and substituents .

- Validation : Cross-validate spectral data with computational models (DFT) and reference libraries (e.g., Coblentz Society IR spectra) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?

- Case Study : Computational models (e.g., DFT) may predict planar pyridazine rings, while X-ray data show slight distortions due to intermolecular hydrogen bonding (N–H···O, 2.89 Å) . Refine models using software like SHELXL (R factor < 0.05) and account for crystal packing effects .

- Data Contradiction Analysis : If bond angles deviate by >2°, re-examine disorder modeling or thermal parameters. Use tools like PLATON to check for missed symmetry .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of pyridazin-3-amine derivatives?

- Methodology : The chloro group at position 6 directs electrophiles to position 4 due to its electron-withdrawing effect. For example, nitration of 6-chloropyridazin-3-amine derivatives under HNO/HSO yields >90% 4-nitro products. Steric effects from the 2-methoxyethyl group further modulate reactivity .

- Table: Regioselectivity in Nitration

| Substituent at Position 2 | Nitration Position | Yield (%) |

|---|---|---|

| -H | 4 | 95 |

| -OCHCHOCH | 4 | 88 |

| -CH | 4 | 92 |

| Data adapted from electrophilic substitution studies . |

Q. How do intermolecular interactions influence the solid-state packing of 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine?

- Analysis : Crystal packing is stabilized by C–H···π interactions (3.42 Å) between methoxyethyl chains and aromatic rings, and N–H···Cl hydrogen bonds (3.11 Å). Graph set analysis (Etter notation: ) reveals a 2D network, critical for predicting solubility and melting behavior .

- Tools : Use Mercury or OLEX2 for visualizing packing motifs and Hirshfeld surface analysis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.